(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
CAS No.: 163513-98-2
Cat. No.: VC21314713
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 163513-98-2 |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | XWIJVOQGKJHEAJ-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1C(=O)C2 |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 |
Introduction
Structural Characteristics and Chemical Identity
Chemical Identity and Nomenclature
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane, identified by CAS number 163513-98-2, is a structurally distinct bicyclic compound with specific stereochemistry at the 1 and 4 positions . The compound belongs to the azabicycloheptane family, characterized by the presence of a nitrogen atom within a bicyclic framework. The nomenclature of this compound indicates several important structural features:
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The "(1R,4S)" prefix specifies the absolute stereochemistry at positions 1 and 4
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"7-Boc" refers to the tert-butyloxycarbonyl protecting group at the nitrogen (position 7)
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"2-oxo" indicates a ketone functionality at position 2
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"7-azabicyclo[2.2.1]heptane" describes the core bicyclic structure with nitrogen at position 7
The compound is related to but distinct from other azabicyclic structures such as tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6), which has the ketone functionality at position 3 rather than position 2 .
Structural Features and Stereochemistry
The compound's bicyclic framework consists of a seven-membered ring system with a bridging structure, creating a rigid three-dimensional conformation. This rigid scaffold makes it valuable in medicinal chemistry for the development of compounds with precise spatial orientation of functional groups. Key structural features include:
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A nitrogen atom at position 7, which serves as a potential hydrogen bond acceptor
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A carbonyl group at position 2, providing a reactive site for further modifications
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The Boc protecting group on the nitrogen, which can be selectively removed under acidic conditions
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Specific stereochemistry at positions 1 and 4, which determines the compound's three-dimensional arrangement and potential biological interactions
The unique stereochemistry of this compound contributes significantly to its potential biological activity, as the spatial arrangement of functional groups is crucial for selective interactions with biological targets.
Physicochemical Properties
Basic Properties and Molecular Parameters
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane possesses specific physicochemical properties that define its behavior in chemical reactions and biological systems. Table 1 summarizes the key molecular parameters of this compound.
Table 1: Molecular Parameters of (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ | |
| Molecular Weight | 211.26 g/mol | |
| CAS Number | 163513-98-2 | |
| Appearance | Not specified in available data | - |
| Stereochemistry | (1R,4S) configuration |
The compound's molecular formula (C₁₁H₁₇NO₃) indicates the presence of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . These elements are arranged in a specific three-dimensional configuration that determines the compound's chemical behavior and potential biological activity.
| Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
|---|---|---|---|
| 1 mM | 4.7335 mL | 23.6675 mL | 47.335 mL |
| 5 mM | 0.9467 mL | 4.7335 mL | 9.467 mL |
| 10 mM | 0.4734 mL | 2.3668 mL | 4.7335 mL |
For solubility enhancement, heating the tube to 37°C followed by ultrasonic bath treatment is recommended. This physical agitation can significantly improve dissolution, particularly in cases where the compound shows limited solubility in the selected solvent .
Synthetic Approaches and Related Compounds
Related Compounds and Structural Analogs
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane belongs to a family of structurally related compounds that share the azabicyclo[2.2.1]heptane scaffold. Some important structural analogs include:
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tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS 152533-47-6): A positional isomer with the oxo group at position 3 instead of position 2
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(1R,2R,4S)-rel-2-AMino-7-Boc-7-Azabicyclo[2.2.1]heptane (CAS 1000870-15-4): Contains an amino group at position 2 instead of the oxo functionality
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7-azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester (described in various stereochemical configurations): Features an amino group at position 2 and has been studied for its potential pharmaceutical applications
These structural analogs demonstrate how subtle modifications to the core scaffold can produce compounds with diverse chemical properties and potential biological activities. The relationship between these compounds highlights the importance of the azabicyclo[2.2.1]heptane framework as a versatile scaffold in medicinal chemistry research.
Applications in Research and Drug Development
Significance in Medicinal Chemistry
The azabicyclo[2.2.1]heptane framework, of which (1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane is a member, has significant importance in medicinal chemistry for several reasons:
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The rigid bicyclic structure provides a well-defined three-dimensional scaffold that can be used to orient pharmacophoric groups in specific spatial arrangements
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The nitrogen atom in the bicyclic structure can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity
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The 2-oxo functionality presents a reactive site for further chemical modifications, allowing for the introduction of diverse structural elements that can modulate biological activity
The stereochemistry of these compounds is particularly important, as the specific three-dimensional arrangement of functional groups can significantly impact biological activity and selectivity. The (1R,4S) configuration in the target compound represents a specific spatial orientation that may confer unique biological properties compared to other stereoisomers.
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